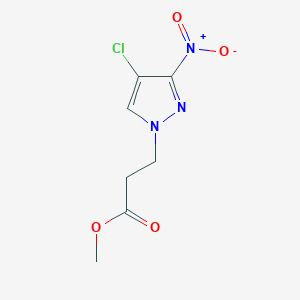
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is an organic compound . It belongs to the class of compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O5S . The InChI code is 1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 314.36 g/mol . The compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
- Synthesis of Thymidylate Synthesis Inhibitors: 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate in the synthesis of new thymidylate syntheses inhibitors, was synthesized from 3-(3-nitro benzoyl) propionate ether, demonstrating a method with low cost and suitability for industrial scale production (Yuan Guo-qing, 2013).
Chemical Synthesis and Structural Analysis
Synthesis of Analogues
In the synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid was used as an intermediate. This involved a high-yielding five-step synthesis starting from 2,4-dimethylaniline (R. K. Vaid et al., 2014).
Structural Analysis of Derivatives
The structures of 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues were stabilized by extensive intra- and intermolecular hydrogen bonds. These structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (W. Siddiqui et al., 2008).
Novel Surfactant Synthesis
- Synthesis of Anionic Surfactants: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), an animal feed additive, was used as a starting material for synthesizing anionic surfactants. These surfactants exhibited critical micelle concentrations and lowered surface tension significantly (Guangzhe Yu et al., 2015).
Biomedical Research
- Topoisomerase Inhibition: A compound named 4-[2-allylsulfanyl-1-(carboxymethyl-carbamoyl)-ethylcarbamoyl]-2-amino-butyric acid, bearing an allyl group, was synthesized and characterized. It demonstrated significant antibacterial activity and strong inhibition for topoisomerase II, suggesting potential use in biomedical applications (P. Pratheebaa et al., 2015).
Safety and Hazards
The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Eigenschaften
IUPAC Name |
5-amino-2-[(2,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFYLHXXLSTTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)
![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)






